REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][CH:18]=1)[C:6]([CH2:8][C:9](=O)[C:10]([O:12]CC)=[O:11])=O.[CH3:21][NH:22][NH2:23].O>C(O)C>[CH3:21][N:22]1[C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:6]([C:5]2[CH:16]=[CH:17][CH:18]=[C:3]([C:2]([F:20])([F:19])[F:1])[CH:4]=2)=[N:23]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)CC(C(=O)OCC)=O)C=CC1)(F)F
|
Name
|
methyl hydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with two 100 ml
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried with phase separation paper
|
Type
|
CUSTOM
|
Details
|
The solvents were removed from the filtrate
|
Type
|
CUSTOM
|
Details
|
the isomers were separated by chromatography over silica gel
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The desired ethyl ester was hydrolyzed without further purification
|
Type
|
TEMPERATURE
|
Details
|
of ethanol was refluxed with a solution of 0.3 g
|
Type
|
TEMPERATURE
|
Details
|
The hydrolysis mixture was cooled
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the filer cake
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1C(=O)O)C1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |